N-methyl-3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine
CAS No.: 2549030-89-7
Cat. No.: VC11822033
Molecular Formula: C14H19N5S
Molecular Weight: 289.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549030-89-7 |
|---|---|
| Molecular Formula | C14H19N5S |
| Molecular Weight | 289.40 g/mol |
| IUPAC Name | N-methyl-3-propan-2-yl-N-(1-pyridin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C14H19N5S/c1-10(2)13-16-14(20-17-13)18(3)11-8-19(9-11)12-6-4-5-7-15-12/h4-7,10-11H,8-9H2,1-3H3 |
| Standard InChI Key | CUWMLNRTAKWLGR-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NSC(=N1)N(C)C2CN(C2)C3=CC=CC=N3 |
| Canonical SMILES | CC(C)C1=NSC(=N1)N(C)C2CN(C2)C3=CC=CC=N3 |
Introduction
Structural Composition and Molecular Characteristics
The compound’s structure integrates three distinct heterocyclic systems:
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1,2,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom. This scaffold is renowned for its metabolic stability and ability to participate in hydrogen bonding and π-π interactions, making it a common feature in antimicrobial and anticancer agents .
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Pyridin-2-yl Substituent: A six-membered aromatic ring with a nitrogen atom at the 2-position. Pyridine derivatives are frequently employed in drug design due to their ability to modulate solubility and interact with biological targets via lone-pair electrons .
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Azetidin-3-yl Group: A four-membered saturated ring containing one nitrogen atom. Azetidines are increasingly explored in medicinal chemistry for their conformational rigidity, which can enhance target selectivity and reduce off-site binding .
The molecular formula is C₁₃H₁₈N₆S, with a calculated molecular weight of 298.39 g/mol. Key structural features include:
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N-Methyl Group: Introduced at the azetidine nitrogen to sterically shield the amine and modulate lipophilicity.
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Isopropyl Substituent: Attached at the 3-position of the thiadiazole ring, likely enhancing hydrophobic interactions with protein binding pockets.
Synthetic Pathways and Reaction Optimization
The synthesis of N-methyl-3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves multi-step reactions, leveraging methodologies reported for analogous thiadiazole-azetidine hybrids .
Thiadiazole Core Formation
The 1,2,4-thiadiazole ring is typically synthesized via cyclization of thioamides or thioureas. For example, reacting a thiourea derivative with an α-haloketone under basic conditions yields the thiadiazole backbone. In this case, the isopropyl group at the 3-position suggests the use of 3-mercapto-2-methylpropane-1-thiol as a starting material, though exact precursors remain speculative.
Azetidine Ring Functionalization
Azetidine rings are often constructed via intramolecular nucleophilic substitution or [2+2] cycloadditions. A plausible route involves:
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Ring Closure: Reacting a β-chloroamine with a base to form the azetidine ring.
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Pyridine Incorporation: Coupling the azetidine nitrogen with pyridin-2-yl groups using Buchwald-Hartwig amination or Ullmann-type reactions .
Final Coupling and N-Methylation
The thiadiazole and azetidine-pyridine modules are linked via an amine coupling reaction. Key steps include:
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Amide Bond Formation: Using carbodiimide coupling agents (e.g., EDCI) in anhydrous DMF with DIEA as a base, as demonstrated in analogous syntheses .
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N-Methylation: Treating the secondary amine with methyl iodide or dimethyl sulfate in the presence of a mild base like potassium carbonate.
Table 1: Representative Reaction Conditions for Key Synthetic Steps
Physicochemical and Spectral Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid structure:
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Lipophilic Groups: The isopropyl and pyridine moieties enhance solubility in organic solvents (e.g., DMSO, ethanol).
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Polar Groups: The thiadiazole and azetidine nitrogen atoms improve aqueous solubility at acidic pH.
Stability studies of similar thiadiazoles indicate resistance to hydrolysis under physiological conditions, though photodegradation may occur if exposed to UV light.
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the N-methyl group (~3.0 ppm), multiplet for the pyridine protons (7.2–8.6 ppm), and splitting patterns for the azetidine and isopropyl groups.
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Mass Spectrometry: A molecular ion peak at m/z 298.39 (M+H)⁺ confirms the molecular formula.
Hypothesized Pharmacological Activity
While direct biological data for this compound is unavailable, its structural analogs provide clues to potential applications:
Antimicrobial Activity
Thiadiazoles bearing pyridine and azetidine groups exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) . The mechanism may involve inhibition of DNA gyrase or interference with cell wall synthesis .
Central Nervous System (CNS) Targets
Azetidine derivatives are explored as modulators of neurotransmitter receptors (e.g., serotonin 5-HT₆). The compound’s ability to cross the blood-brain barrier warrants investigation for neurological disorders .
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis with moderate yields necessitates optimization for scalability.
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Biological Screening: Prioritize in vitro assays against bacterial, fungal, and cancer cell lines to identify lead indications.
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ADMET Profiling: Evaluate pharmacokinetics, including cytochrome P450 interactions and hepatotoxicity.
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